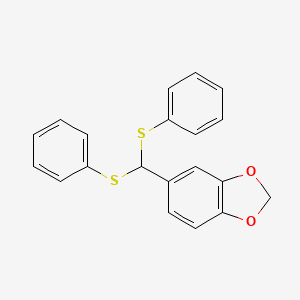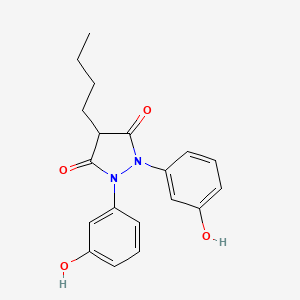
3,5-Pyrazolidinedione, 1,2-bis(m-hydroxyphenyl)-4-butyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Pyrazolidinedione, 1,2-bis(m-hydroxyphenyl)-4-butyl- is a synthetic organic compound that belongs to the class of pyrazolidinediones
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Pyrazolidinedione, 1,2-bis(m-hydroxyphenyl)-4-butyl- typically involves the condensation of appropriate hydrazine derivatives with diketones or keto acids. The reaction conditions often include:
Solvent: Common solvents include ethanol, methanol, or acetic acid.
Catalysts: Acidic or basic catalysts may be used to facilitate the reaction.
Temperature: The reaction is usually carried out at elevated temperatures, ranging from 50°C to 150°C.
Industrial Production Methods
Industrial production methods for such compounds may involve:
Batch or continuous flow reactors: To ensure consistent quality and yield.
Purification techniques: Such as recrystallization, chromatography, or distillation to obtain the pure compound.
Análisis De Reacciones Químicas
Types of Reactions
3,5-Pyrazolidinedione, 1,2-bis(m-hydroxyphenyl)-4-butyl- can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anti-inflammatory, analgesic, or anticancer properties.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of 3,5-Pyrazolidinedione, 1,2-bis(m-hydroxyphenyl)-4-butyl- involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, or nucleic acids.
Pathways Involved: Inhibition of enzyme activity, modulation of receptor signaling, or interaction with DNA/RNA.
Comparación Con Compuestos Similares
Similar Compounds
- 3,5-Pyrazolidinedione, 1,2-bis(m-hydroxyphenyl)-4-methyl-
- 3,5-Pyrazolidinedione, 1,2-bis(m-hydroxyphenyl)-4-ethyl-
Comparison
- Structural Differences : The length and nature of the alkyl chain (butyl, methyl, ethyl) can influence the compound’s physical and chemical properties.
- Biological Activity : Variations in the alkyl chain may affect the compound’s potency, selectivity, and pharmacokinetic properties.
This general structure should provide a solid foundation for your article For specific details, consulting scientific literature and specialized databases would be necessary
Propiedades
Número CAS |
1242-28-0 |
|---|---|
Fórmula molecular |
C19H20N2O4 |
Peso molecular |
340.4 g/mol |
Nombre IUPAC |
4-butyl-1,2-bis(3-hydroxyphenyl)pyrazolidine-3,5-dione |
InChI |
InChI=1S/C19H20N2O4/c1-2-3-10-17-18(24)20(13-6-4-8-15(22)11-13)21(19(17)25)14-7-5-9-16(23)12-14/h4-9,11-12,17,22-23H,2-3,10H2,1H3 |
Clave InChI |
VKZRALJXXAVKJL-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1C(=O)N(N(C1=O)C2=CC(=CC=C2)O)C3=CC(=CC=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


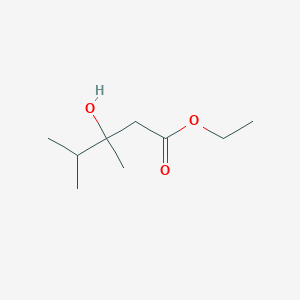
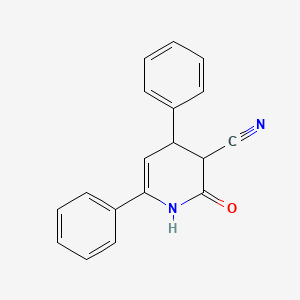
![2,2',5,5',6,6'-Hexafluoro[1,1'-biphenyl]-3,3',4,4'-tetracarboxylic acid](/img/structure/B14740724.png)
![Bicyclo[2.2.1]heptan-2-one, 1,7,7-trimethyl-3-nitro-](/img/structure/B14740737.png)
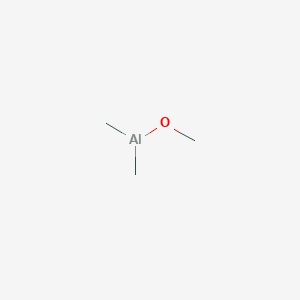
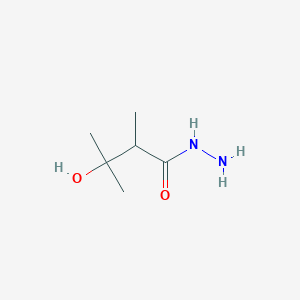
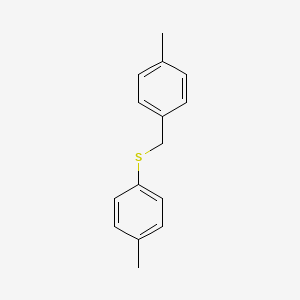

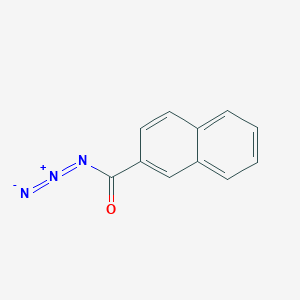
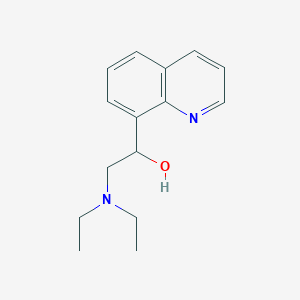

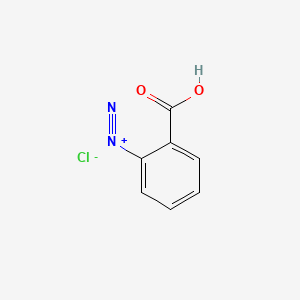
![1-(4-Bromophenyl)-7-oxabicyclo[4.1.0]heptane](/img/structure/B14740774.png)
